molecular formula C11H14BrN B7901916 N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine

N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine

Cat. No.: B7901916
M. Wt: 240.14 g/mol
InChI Key: RSOAIRYVWQAWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C11H14BrN It is a derivative of cyclopropanamine, where the amine group is bonded to a 3-bromo-4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with cyclopropanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding cyclopropanamine derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce dehalogenated cyclopropanamine derivatives.

Scientific Research Applications

N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the cyclopropanamine moiety can interact with hydrophobic pockets within the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylaniline: A precursor in the synthesis of N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine.

    4-Bromo-3-methylphenol: Another brominated aromatic compound with different functional groups.

    N-Methyl 4-bromo-3-methoxybenzamide: A compound with similar brominated aromatic structure but different functional groups.

Uniqueness

This compound is unique due to its combination of a cyclopropanamine moiety and a brominated aromatic ring. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-2-3-9(6-11(8)12)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOAIRYVWQAWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.